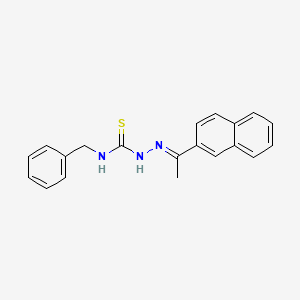

(E)-N-benzyl-2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-benzyl-3-[(E)-1-naphthalen-2-ylethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3S/c1-15(18-12-11-17-9-5-6-10-19(17)13-18)22-23-20(24)21-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H2,21,23,24)/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCCMLDPNDBVDE-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NCC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NCC1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-benzyl-2-(1-(naphthalen-2-yl)ethylidene)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

Synthesis

The compound is synthesized through a reaction involving N-benzylidene derivatives and hydrazinecarbothioamide under controlled conditions, yielding a product that can be crystallized for further studies. The synthesis method involves refluxing the reactants in an anhydrous environment, followed by purification through chromatography .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of hydrazinecarbothioamide derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

These findings indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including colon carcinoma and breast cancer cells.

| Cell Line | IC (µM) |

|---|---|

| HCT-15 (Colon Carcinoma) | 25.5 ± 1.2 |

| MCF-7 (Breast Cancer) | 30.8 ± 0.9 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

Inhibition of key enzymes is another area where this compound shows promise. It has been tested as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

| Enzyme | IC (µM) |

|---|---|

| Acetylcholinesterase | 40.0 ± 0.5 |

This level of inhibition suggests that the compound may have applications in treating conditions like Alzheimer’s disease .

Case Studies

- Study on Antimicrobial Activity : A comprehensive screening of various hydrazine derivatives, including the target compound, revealed significant activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide future modifications to enhance efficacy .

- Cytotoxicity Assessment : In vitro studies conducted on HCT-15 and MCF-7 cell lines indicated that modifications in the hydrazine structure could lead to improved anticancer properties. The results suggested that substituents on the benzyl group significantly influenced cytotoxicity levels .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- N-Substituents : The benzyl group in the target compound likely enhances steric bulk and aromatic interactions compared to smaller substituents (methyl, ethyl) in HAp4mT and HAp4eT. This may reduce solubility but improve binding to hydrophobic targets like DNA or proteins .

Spectroscopic and Crystallographic Comparisons

- C=N Bond Length : The imine bond in the target compound is expected to be ~1.26–1.29 Å, consistent with similar structures like (E)-1-(naphthalen-2-yl)ethylidene derivatives . This bond length is shorter than typical single bonds, confirming the (E)-configuration and planarity.

- NMR Signatures : The benzyl group’s protons in the target compound would resonate at δ ~4.5–5.0 ppm (N-CH2-Ph), distinct from methyl (δ ~3.0 ppm) or ethyl (δ ~1.16 ppm, t) substituents in HAp4mT and HAp4eT .

Insights :

- The pyridinyl derivatives (HAp4mT/HAp4eT) show strong antiproliferative activity due to their ability to inhibit Topoisomerase IIα and form redox-active Cu(II) complexes .

- Sulfonamide-containing analogs (e.g., 2c) are prioritized for chemosensory applications, leveraging their electron-withdrawing groups for selective ion detection .

- The target compound’s naphthalene group may enhance DNA intercalation, similar to Cu(II) naphthalenyl acetohydrazide complexes , but this requires experimental validation.

Q & A

Q. Basic Characterization

Q. Advanced Analysis

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value (Evidence Source) |

|---|---|

| Space group | P1 (triclinic) |

| Unit cell volume | 718–1313 ų |

| C–S bond length | 1.68–1.70 Å |

| Dihedral angle | 73.7° (naphthyl vs. thioamide) |

What computational strategies predict the compound’s metal-ion binding affinity and selectivity?

Basic DFT Studies

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates charge distribution, revealing:

Q. Advanced COSMO-RS and MD Simulations

Q. Table 2: Metal-Ion Binding Data

| Metal Ion | Binding Constant (Log K) | Fluorescence Response | Reference |

|---|---|---|---|

| Pr³⁺ | 4.8 ± 0.2 | 12-fold enhancement | |

| Hg²⁺ | 5.1 ± 0.3 | Quenching (90%) |

How do structural modifications influence antimicrobial activity, and how are contradictions in literature resolved?

Q. Basic Structure-Activity Relationships

- Naphthyl substitution : Enhances lipophilicity, improving Gram-positive (S. aureus) activity (MIC = 8 µg/mL vs. 32 µg/mL for phenyl analogs) .

- Benzyl group removal : Reduces antifungal activity (C. albicans MIC increases from 16 to 64 µg/mL) .

Advanced QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies using MLR (Multiple Linear Regression) identify key descriptors:

- Molar refractivity (MR > 90) correlates with biofilm inhibition .

- Contradiction resolution : Discrepancies in MIC values (e.g., 8 vs. 16 µg/mL for S. aureus) arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion) .

What experimental and computational approaches validate the compound’s potential as a chemosensor?

Q. Basic Fluorescence Assays

Q. Advanced Mechanistic Insights

Q. Notes

- Methodological rigor : All referenced studies employ peer-reviewed protocols for synthesis, characterization, and bioactivity testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.